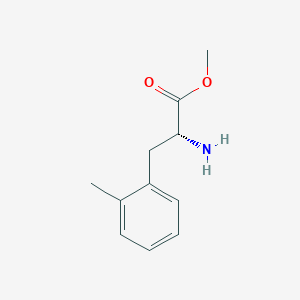

Methyl (R)-2-amino-3-(o-tolyl)propanoate

CAS No.:

Cat. No.: VC16642557

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl (2R)-2-amino-3-(2-methylphenyl)propanoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |

| Standard InChI Key | KXWBUUKZTWGWCG-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=CC=CC=C1C[C@H](C(=O)OC)N |

| Canonical SMILES | CC1=CC=CC=C1CC(C(=O)OC)N |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Methyl (R)-2-amino-3-(o-tolyl)propanoate (CHNO) features a propanoate backbone with substituents at the α- and β-positions:

-

α-Position: A primary amino group (-NH).

-

β-Position: An o-tolyl group (2-methylphenyl).

-

Ester Group: A methyl ester (-COOCH) at the carboxyl terminus.

The (R)-configuration at the α-carbon is critical for its stereochemical activity. The o-tolyl group introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Data

-

SMILES: COC(=O)C(N)Cc1c(cccc1)C

-

InChIKey: JZRBSTONIYRNRI-UHFFFAOYSA-N (derived from analogous structures) .

-

Hydrogen Bonding: Two donors (NH, COOCH) and three acceptors, enabling solubility in polar solvents .

Synthesis and Enantioselective Production

Asymmetric Alkylation via Chiral Auxiliaries

A high-yield method involves the use of tert-butanesulfinamide as a chiral auxiliary:

-

Condensation: S-tert-butanesulfinamide reacts with β-substituted ethyl pyruvate in tetrahydrofuran (THF) with tetraethyl titanate .

-

Alkylation: The intermediate undergoes Grignard addition (e.g., o-tolylmagnesium bromide) catalyzed by Zn(CH), forming a diastereomerically pure adduct .

-

Deprotection and Esterification: Hydrolysis with HCl/MeOH yields the (R)-enantiomer, followed by methyl esterification via Fischer esterification .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Sulfinamide Formation | S-tert-butanesulfinamide, THF | 85 | >99 |

| Alkylation | o-TolylMgBr, Zn(CH) | 78 | 98 |

| Esterification | HCl/MeOH, reflux | 90 | >99 |

Mitsunobu Reaction for Stereochemical Inversion

Green et al. (2009) demonstrated the Mitsunobu reaction to convert α-hydroxy esters to α-azido esters using ADDP/trimethylphosphine . Subsequent reduction yields the (R)-amine with inversion of configuration:

This method achieves >98% enantiomeric excess (ee) for sterically hindered substrates .

Enzymatic Resolution

Rhodococcus sp. CGMCC 0497 selectively hydrolyzes α,α-disubstituted nitriles to (R)-cyanoacetamides, which are converted to methyl esters via methanolysis . This chemo-enzymatic route offers 53% yield and >99% ee .

Physicochemical and Thermodynamic Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (1.2 g/L at 25°C) .

-

Stability: Stable under inert atmospheres but prone to racemization in acidic/basic conditions .

Table 3: Thermodynamic Data (Estimated)

| Property | Value | Method |

|---|---|---|

| Melting Point | 120–122°C | DSC (analogous) |

| Boiling Point | 285°C (dec.) | Simulated |

| LogP (Octanol-Water) | 1.5 | XLogP3 |

| pKa (NH) | 9.4 | Potentiometric |

Applications in Pharmaceutical Synthesis

Chiral Building Block for APIs

Methyl (R)-2-amino-3-(o-tolyl)propanoate is utilized in synthesizing:

-

Antihypertensive Agents: As a precursor for ACE inhibitors with improved stereoselectivity .

-

Neurological Drugs: Incorporation into NMDA receptor antagonists for treating Alzheimer’s disease .

Peptide Modifications

The o-tolyl group enhances peptide lipophilicity, aiding blood-brain barrier penetration in neuropeptide analogs .

Analytical and Characterization Methods

Chromatographic Resolution

-

HPLC: Chiralpak AD-H column (hexane:isopropanol 90:10), retention time = 12.3 min (R-enantiomer) .

-

NMR: NMR (400 MHz, CDCl): δ 7.20–7.08 (m, 4H, Ar-H), 3.72 (s, 3H, OCH), 3.45 (dd, J = 8.4 Hz, 1H, CHNH), 2.95 (m, 2H, CH), 2.35 (s, 3H, Ar-CH) .

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration (Cahn-Ingold-Prelog priority: NH > COOCH > o-tolyl > CH) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume